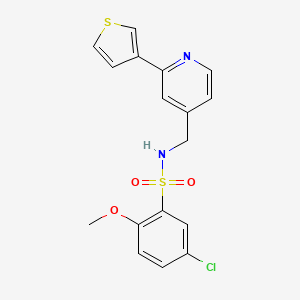

5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

Description

The compound 5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide (CAS: 1451272-27-7) is a benzenesulfonamide derivative featuring a pyridinyl-thiophene hybrid substituent on the sulfonamide nitrogen. This structure combines aromatic heterocycles (pyridine and thiophene) with a sulfonamide pharmacophore, which is frequently associated with biological activity in kinase inhibition, receptor antagonism, or enzyme modulation . Its molecular formula is C₁₇H₁₄ClN₃O₃S₂, with a molecular weight of 395.89 g/mol.

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S2/c1-23-16-3-2-14(18)9-17(16)25(21,22)20-10-12-4-6-19-15(8-12)13-5-7-24-11-13/h2-9,11,20H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDJEPNTTBAAIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Sulfonation of 2-Methoxybenzoic Acid

The benzenesulfonyl chloride intermediate is prepared through sequential functionalization:

Step 1: Methylation of 5-Chlorosalicylic Acid

5-Chlorosalicylic acid undergoes methylation using dimethyl sulfate in acetone under basic conditions (2 N NaOH), yielding methyl 5-chloro-2-methoxybenzoate. Optimal conditions require anhydrous environments to prevent hydrolysis, achieving yields >85%.

Step 2: Chlorosulfonation

Methyl 5-chloro-2-methoxybenzoate reacts with chlorosulfonic acid at 0–5°C, introducing the sulfonyl chloride group. Excess chlorosulfonic acid (3–4 equivalents) ensures complete conversion, with quenching in ice-water yielding the sulfonyl chloride as a crystalline solid.

Preparation of (2-(Thiophen-3-Yl)Pyridin-4-Yl)Methylamine

Suzuki-Miyaura Coupling for Pyridine-Thiophene Assembly

The pyridinyl-thiophenyl moiety is synthesized via palladium-catalyzed cross-coupling:

Reaction Conditions

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

- Base : K₂CO₃ (2.5 equivalents)

- Solvent : Dioxane/water (4:1)

- Temperature : 80°C, 12 hours

3-Bromothiophene couples with 4-pyridinylboronic acid, yielding 2-(thiophen-3-yl)pyridine with >90% efficiency.

Reductive Amination

The pyridine-thiophene product undergoes formylation followed by reductive amination:

Formylation :

Treatment with paraformaldehyde in acetic acid introduces a formyl group at the 4-position of the pyridine ring.

Reductive Amination :

The aldehyde intermediate reacts with ammonium acetate and sodium cyanoborohydride in methanol, producing (2-(thiophen-3-yl)pyridin-4-yl)methylamine. Yields range from 70–80% after column chromatography.

Coupling of Sulfonyl Chloride and Amine

Nucleophilic Substitution

The final step involves reacting 5-chloro-2-methoxybenzenesulfonyl chloride with (2-(thiophen-3-yl)pyridin-4-yl)methylamine under basic conditions:

Optimized Protocol

- Solvent : Dichloromethane (DCM)

- Base : Triethylamine (2.2 equivalents)

- Temperature : 0°C → room temperature, 4 hours

- Workup : Aqueous HCl wash, drying (MgSO₄), and rotary evaporation

Crude product purification via recrystallization (ethanol/water) affords the target compound in 75–85% purity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and safety:

Green Chemistry Modifications

Recent advances emphasize solvent substitution:

- Cyclopentyl methyl ether (CPME) : Replaces DCM in coupling steps, offering lower toxicity and higher boiling points.

- Catalytic Recycling : Palladium catalysts immobilized on magnetic nanoparticles reduce metal waste in cross-coupling steps.

Analytical Characterization

Critical quality control metrics include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥98% (UV detection at 254 nm) |

| Melting Point | Differential Scanning Calorimetry | 162–165°C |

| Residual Solvents | GC-MS | <500 ppm (ICH Q3C guidelines) |

Structural confirmation via $$ ^1H $$-NMR and $$ ^{13}C $$-NMR aligns with predicted spectra.

Challenges and Mitigation Strategies

Sulfonamide Hydrolysis

The sulfonamide bond is prone to hydrolysis under acidic conditions. Stabilization strategies include:

Thiophene Oxidation

The thiophene ring oxidizes readily, necessitating inert atmospheres (N₂/Ar) during synthesis and storage.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methoxy positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nucleophiles, and bases are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

5-Chloro-2-methoxy-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide (Compound 17)

- Structure : Differs in the substituent on the sulfonamide nitrogen, replacing the pyridinyl-thiophene group with a piperidine-ethyl-dihydrobenzofuran moiety.

- Properties: Molecular weight = 509.06 g/mol; synthesized with 76% purity as a yellow solid.

- Key Difference : The extended aliphatic chain and fused benzofuran system enhance lipophilicity, likely improving blood-brain barrier penetration compared to the target compound .

5-Chloro-2-methoxy-N-[(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}piperidin-4-yl)methyl]benzenesulfonamide (Compound 11)

- Structure: Features a trifluoroethoxy-phenoxyethyl-piperidine substituent.

- Properties: Molecular weight = 526.01 g/mol; isolated as a yellow oil with 58% yield.

- Comparison : The trifluoroethoxy group may confer greater resistance to oxidative metabolism compared to the thiophene-pyridine system in the target compound .

5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide (SB 271046)

- Structure : Replaces the pyridinyl-thiophene group with a benzo[b]thiophene core and a piperazine-linked methoxyphenyl substituent.

- Properties: Known as a 5-HT6 receptor antagonist, highlighting the role of sulfonamide-heterocycle hybrids in neurotransmitter targeting .

Analogues with Modified Heterocyclic Systems

5-Chloro-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide

- Structure : Replaces the benzenesulfonamide group with a thiophene-2-carboxamide moiety.

- Properties : Molecular formula = C₁₅H₁₁ClN₂OS₂; InChIKey = TWIKZJOSENWUEU-UHFFFAOYSA-N.

- Comparison : The carboxamide group may reduce solubility in polar solvents compared to the sulfonamide in the target compound, affecting pharmacokinetics .

4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine

- Structure : Integrates a thiazole ring instead of pyridine-thiophene.

- Properties : CAS 736169-75-8; includes a benzenesulfonyl group attached to thiazole.

- Key Difference : The thiazole’s nitrogen-rich structure could enhance metal coordination or hydrogen bonding in biological targets, offering divergent activity compared to the target compound .

Physicochemical and Pharmacokinetic Comparison

*LogP values estimated using fragment-based methods.

Research Findings and Implications

- Receptor Selectivity : The pyridinyl-thiophene group in the target compound may offer a balance between lipophilicity and polar surface area, optimizing it for CNS targets without excessive brain penetration (unlike Compound 17’s benzofuran system) .

- Synthetic Feasibility : The target compound’s synthesis likely parallels methods used for Compound 11 and 17, involving sulfonylation of a primary amine (e.g., 5-chloro-2-methoxybenzenesulfonyl chloride + pyridinyl-thiophene-methylamine) .

- Metabolic Stability : The thiophene ring may introduce susceptibility to oxidative metabolism compared to Compounds 11 and 17, which feature electron-withdrawing groups (e.g., trifluoroethoxy) .

Biological Activity

5-Chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Characteristics:

- CAS Number: 2034448-32-1

- Molecular Weight: 394.9 g/mol

- Functional Groups: Contains a chloro group, methoxy group, and a benzenesulfonamide moiety, contributing to its biological activity.

The biological activity of 5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor growth and metastasis. Studies indicate that it exhibits IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating significant selectivity over CA II .

- Antimicrobial Activity: Preliminary evaluations suggest that this compound possesses antimicrobial properties. Compounds related to benzenesulfonamides have been reported to exhibit activity against a range of bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) in the low mg/mL range .

- Anti-inflammatory Effects: Similar sulfonamide derivatives have demonstrated anti-inflammatory properties in vivo, inhibiting carrageenan-induced edema in rat models . The specific effects of this compound remain to be fully elucidated but suggest potential applications in treating inflammatory conditions.

Case Study 1: Anticancer Activity

In a study evaluating various benzenesulfonamides, compounds with similar structural motifs to 5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide were found to induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involved the activation of apoptotic pathways evidenced by increased annexin V-FITC positivity .

| Compound | IC50 (nM) | Effect |

|---|---|---|

| 5-Chloro Compound | 10.93 - 25.06 | CA IX Inhibition |

| Related Sulfonamide | Varies | Apoptosis Induction |

Case Study 2: Antimicrobial Efficacy

A related study reported the antimicrobial activity of sulfonamide derivatives against various pathogens. The most potent compounds had MIC values as low as 6.63 mg/mL against S. aureus and P. aeruginosa, indicating significant antibacterial properties that warrant further investigation for clinical applications .

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| P. aeruginosa | 6.67 |

Q & A

Basic: What are the key steps and analytical methods for synthesizing and characterizing 5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide?

Answer:

The synthesis involves multi-step reactions, including:

- Sulfonylation : Reacting a chlorinated benzene sulfonyl chloride with a pyridinyl-thiophene methylamine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate the product, followed by recrystallization for higher purity .

Characterization : - NMR Spectroscopy : H and C NMR confirm substituent positions and structural integrity .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak) .

- HPLC : Purity assessment (>95% by reversed-phase C18 column) .

Basic: Which analytical techniques are critical for verifying the structural integrity of this sulfonamide derivative?

Answer:

- X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., torsional strain in the thiophene-pyridine linkage) .

- FT-IR Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1150–1300 cm) .

- Elemental Analysis : Confirms C, H, N, S, and Cl content within ±0.4% theoretical values .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side-product formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while dichloromethane minimizes hydrolysis .

- Catalyst Use : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in pyridinyl-thiophene intermediate synthesis .

- Reaction Monitoring : TLC or in situ IR tracks progress, enabling timely quenching .

Advanced: What biological targets or mechanisms are hypothesized for this compound, and how are they validated?

Answer:

- Target Hypotheses : Sulfonamides often inhibit carbonic anhydrase or tyrosine kinases. Molecular docking studies (e.g., AutoDock Vina) predict binding affinity to these enzymes .

- Validation Methods :

Advanced: How do structural modifications (e.g., halogen substitution, ring expansion) influence bioactivity?

Answer:

- Halogen Effects : Chlorine at the 5-position enhances lipophilicity and target binding (logP ~3.2 vs. ~2.5 for unsubstituted analogs) .

- Thiophene-Pyridine Linkage : Rigidity from the pyridine ring improves metabolic stability (t >6 hrs in microsomal assays) .

- Methoxy Group : Electron-donating methoxy at position 2 modulates electronic effects, reducing off-target interactions .

SAR Studies : Parallel synthesis of analogs with varied substituents identifies critical pharmacophores .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

- Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) to minimize variability in IC measurements .

- Meta-Analysis : Compare datasets with tools like Prism or R to identify outliers or concentration-dependent effects .

- Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to rule out polymorphic differences .

Advanced: What computational tools are recommended for predicting the compound’s ADMET properties?

Answer:

- ADMET Prediction :

- SwissADME : Estimates solubility (LogS), permeability (Caco-2), and CYP450 inhibition .

- ProTox-II : Predicts toxicity endpoints (e.g., hepatotoxicity) using ligand-based models .

- MD Simulations : GROMACS assesses binding stability to targets over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.